molecular formula C22H26N2O4 B12186009 N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide

N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide

Cat. No.: B12186009
M. Wt: 382.5 g/mol
InChI Key: RRRPKXRIEOGBQQ-UHFFFAOYSA-N
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Description

N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide: is a complex organic compound that features a unique structure combining a bicyclo[221]heptane moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Attachment of the ethyl group: This step involves the alkylation of the bicyclo[2.2.1]heptane derivative.

    Methoxylation: The phenyl ring is functionalized with a methoxy group through a nucleophilic substitution reaction.

    Coupling with furan-2-carboxylic acid: The final step involves the coupling of the methoxyphenyl derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bicyclo[2.2.1]heptane moiety may provide rigidity to the molecule, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide: can be compared to other compounds with bicyclo[2.2.1]heptane or furan moieties.

    Bicyclo[2.2.1]heptane derivatives: These compounds are known for their rigidity and are often used in the synthesis of complex organic molecules.

    Furan derivatives: These compounds are known for their aromaticity and are used in various chemical reactions and applications.

Uniqueness

  • The combination of the bicyclo[2.2.1]heptane moiety with a furan ring and a carboxamide group makes this compound unique. This structural combination may provide unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethoxy]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-14(19-12-15-4-5-16(19)11-15)23-21(25)13-28-18-8-6-17(7-9-18)24-22(26)20-3-2-10-27-20/h2-3,6-10,14-16,19H,4-5,11-13H2,1H3,(H,23,25)(H,24,26)

InChI Key

RRRPKXRIEOGBQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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